molecular formula C17H17NO B14644060 cis-2,6-Diphenylpiperidin-4-one CAS No. 54750-61-7

cis-2,6-Diphenylpiperidin-4-one

Cat. No.: B14644060
CAS No.: 54750-61-7
M. Wt: 251.32 g/mol
InChI Key: OYKOHBSCVHNWPT-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2,6-Diphenylpiperidin-4-one: is a heterocyclic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are prevalent in nature and often found in bioactive compounds such as alkaloids. The presence of aromatic substitutions at the 2- and 6-positions of the piperidin-4-one moiety enhances its biological activity, making it a compound of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,6-Diphenylpiperidin-4-one can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidin-4-one derivatives.

Mechanism of Action

The mechanism of action of cis-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

    trans-2,6-Diphenylpiperidin-4-one: This isomer differs in the spatial arrangement of the phenyl groups, which can affect its biological activity and chemical reactivity.

    2,6-Diphenylpiperidin-3-one: This compound has the phenyl groups at the same positions but differs in the position of the carbonyl group.

    2,6-Diphenylpiperidine: Lacks the carbonyl group, which significantly alters its chemical properties and biological activity.

Uniqueness: cis-2,6-Diphenylpiperidin-4-one is unique due to its specific spatial arrangement, which enhances its biological activity compared to its isomers and other similar compounds. The presence of the carbonyl group at the 4-position and the cis configuration of the phenyl groups contribute to its distinct chemical and biological properties .

Properties

CAS No.

54750-61-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(2R,6S)-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C17H17NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,16-18H,11-12H2/t16-,17+

InChI Key

OYKOHBSCVHNWPT-CALCHBBNSA-N

Isomeric SMILES

C1[C@@H](N[C@@H](CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.